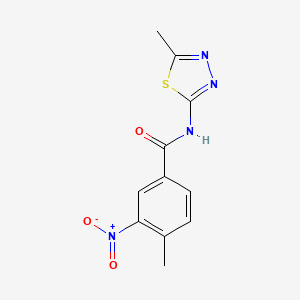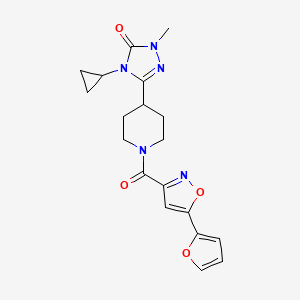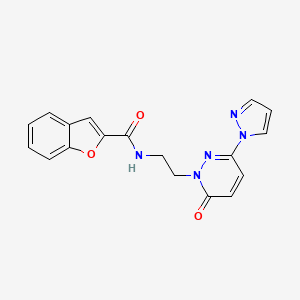
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, commonly known as HTMT-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HTMT-2 belongs to the class of oxalamide compounds, which are known to have diverse biological activities.
Mécanisme D'action
The mechanism of action of HTMT-2 is not yet fully understood, but it is believed to act as a modulator of multiple signaling pathways in the brain and other tissues. HTMT-2 has been shown to interact with various receptors, enzymes, and ion channels, which are involved in the regulation of neuronal function and survival.
Biochemical and Physiological Effects:
HTMT-2 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of oxidative stress, and reduction of inflammation. The compound has also been shown to enhance neuronal survival and promote the growth of new neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
HTMT-2 has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal tool for studying the role of specific signaling pathways in various biological processes. However, the compound also has limitations, such as its low solubility and stability, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on HTMT-2, including the development of more efficient synthesis methods, the identification of its specific targets and signaling pathways, and the optimization of its pharmacological properties for therapeutic applications. Additionally, the compound could be studied for its potential application in other areas, such as metabolic disorders and cardiovascular diseases.
In conclusion, HTMT-2 is a promising compound with potential therapeutic applications in various scientific research fields. Its unique chemical structure and diverse biological activities make it an ideal tool for studying the role of specific signaling pathways in various biological processes. Further research is needed to fully understand the mechanism of action of HTMT-2 and to optimize its pharmacological properties for therapeutic applications.
Méthodes De Synthèse
The synthesis of HTMT-2 involves a multi-step process that starts with the reaction of 2,4-difluoroaniline with tert-butyl 2-(thiophen-2-yl)acetate to form an intermediate compound. The intermediate is then reacted with hydroxylamine hydrochloride to form N-hydroxy compound, which is further reacted with oxalyl chloride to form HTMT-2.
Applications De Recherche Scientifique
HTMT-2 has been extensively studied in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. The compound has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. HTMT-2 has also been studied for its potential application in the treatment of cancer and inflammation.
Propriétés
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c17-16(18,19)25-11-5-3-10(4-6-11)21-15(24)14(23)20-8-7-12(22)13-2-1-9-26-13/h1-6,9,12,22H,7-8H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNIDCIMWILHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

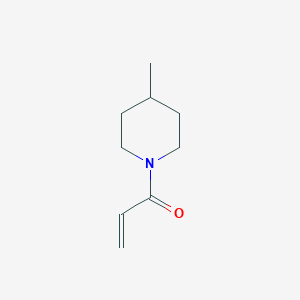
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2575217.png)
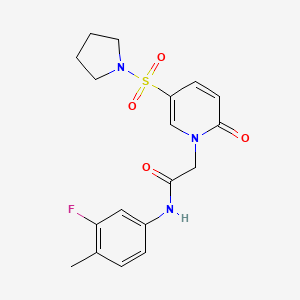
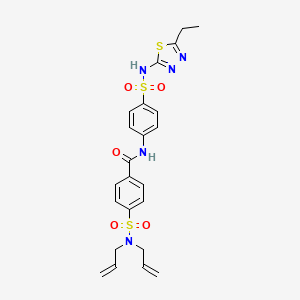
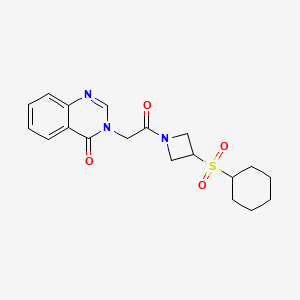
![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2575227.png)
![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-propylcarbamate](/img/structure/B2575229.png)
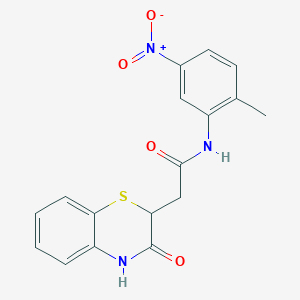
![Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2575232.png)

